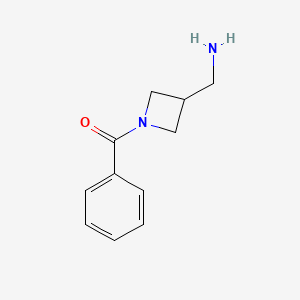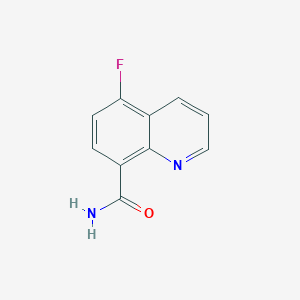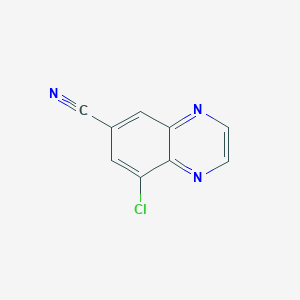
6-Methylisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2 It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This reaction typically requires the use of catalysts and can be performed in aqueous media to enhance efficiency and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale Pfitzinger reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
6-Methylisoquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
6-Methylisoquinoline: A closely related compound with similar structural features but lacking the carboxylic acid group.
Quinoline-4-carboxylic acid: Another related compound with a quinoline core structure.
Isoquinoline-4-carboxylic acid: Similar to 6-Methylisoquinoline-4-carboxylic acid but without the methyl group at the 6-position.
Uniqueness: this compound is unique due to the presence of both the methyl group at the 6-position and the carboxylic acid group at the 4-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
6-methylisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-12-6-10(11(13)14)9(8)4-7/h2-6H,1H3,(H,13,14) |
InChI Key |
UPGZYIVLHGMJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)





![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)



![(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)

